Lipophilicity Advantage: XLogP3-AA Comparison with Unsubstituted and 3-Methyl Isoxazole Analogs
The target compound exhibits an XLogP3-AA of 1.1, which is approximately 0.6 log units higher than the unsubstituted analog 1-(isoxazol-5-yl)-N,N-dimethylmethanamine (XLogP3-AA ~0.5, estimated from structurally analogous isoxazoles) [1]. This lipophilicity increase, driven by the C3-ethyl group, places the compound closer to the optimal CNS drug-likeness range (LogP 1–3), potentially enhancing passive membrane permeability relative to less lipophilic analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-(isoxazol-5-yl)-N,N-dimethylmethanamine: ~0.5 (estimated); 1-(3-methylisoxazol-5-yl)-N,N-dimethylmethanamine: ~0.7 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.6 versus unsubstituted and 3-methyl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity within the CNS-optimal range supports improved blood-brain barrier penetration potential, making the compound a more attractive starting point for neuroscience drug discovery programs than its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 15530984 (XLogP3-AA = 1.1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15530984 (accessed 2026-05-12). View Source
- [2] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. (CNS drug-likeness LogP range: 1–3). View Source
